1-Bromo-2-ethoxy-4-fluoro-3-nitrobenzene
Description
1-Bromo-2-ethoxy-4-fluoro-3-nitrobenzene is a substituted aromatic compound characterized by a benzene ring with four distinct functional groups:
- Bromo at position 1 (C1): A strong electron-withdrawing group (EWG) that directs electrophilic substitution reactions.
- Ethoxy at position 2 (C2): An electron-donating group (EDG) that increases solubility in organic solvents.
- Nitro at position 3 (C3): A powerful EWG that deactivates the ring and influences reaction pathways.
- Fluoro at position 4 (C4): A weak EWG with ortho/para-directing effects.
This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive substituents. Its structural complexity necessitates careful comparison with analogues to understand its unique properties.
Properties
IUPAC Name |
1-bromo-2-ethoxy-4-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-5(9)3-4-6(10)7(8)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVPWEABVJSDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analysis:
Substituent Position Effects :
- The nitro group at C3 in the target compound creates a strong electron-deficient region at C3–C5, favoring nucleophilic aromatic substitution (NAS) at these positions. In contrast, analogues with nitro at C1 (e.g., 4-Bromo-2-fluoro-1-nitrobenzene) exhibit reduced NAS activity at meta positions .
- Fluoro at C4 in the target compound enhances para-directing effects compared to isomers with fluoro at C3 or C5 .
Ethoxy vs. Methoxy/Alkyl Groups: The ethoxy group (C2) provides better solubility in polar aprotic solvents than methoxy or methyl groups. For example, 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene may exhibit lower solubility in dimethylformamide (DMF) .
Bromo vs. Other Halogens :
- Bromine’s higher atomic radius and polarizability compared to chlorine or fluorine enhance its leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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